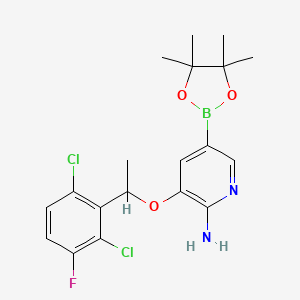

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

This compound is a pyridin-2-amine derivative featuring two critical structural motifs:

- Boronic ester moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

- Halogenated aryl ethoxy group: The 1-(2,6-dichloro-3-fluorophenyl)ethoxy substituent at the 3-position introduces steric bulk and electron-withdrawing effects, likely influencing bioavailability and target binding.

Molecular Formula: C₂₀H₂₀BCl₂F N₂O₃

Molecular Weight: ~457.1 g/mol (calculated). The dichloro-fluorophenyl group contributes significant molecular weight and lipophilicity compared to simpler analogs.

Properties

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BCl2FN2O3/c1-10(15-12(21)6-7-13(23)16(15)22)26-14-8-11(9-25-17(14)24)20-27-18(2,3)19(4,5)28-20/h6-10H,1-5H3,(H2,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXNNVOMGTZNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(C)C3=C(C=CC(=C3Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BCl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound recognized for its potential as a targeted therapeutic agent in oncology. This compound belongs to a class of kinase inhibitors and has been investigated primarily for its activity against various cancer types, particularly non-small cell lung cancer (NSCLC).

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with an ethoxy group linked to a dichlorofluorophenyl moiety and a boron-containing dioxaborolane. Its molecular formula is with a molecular weight of 463.56 g/mol. The presence of the boron atom in the dioxaborolane contributes to its unique biological activity.

The primary mechanism of action for this compound involves the inhibition of receptor tyrosine kinases, specifically targeting the c-MET pathway. c-MET plays a crucial role in cellular signaling related to growth and survival in cancer cells. By inhibiting this pathway, the compound effectively blocks tumor growth and metastasis.

Key Mechanisms:

- Competitive Inhibition : The compound competes with ATP for binding at the active site of c-MET.

- Reversible Covalent Bonding : The pinacolborane group may form reversible covalent bonds with cysteine residues in target enzymes, enhancing selectivity and potency.

Biological Activity and Efficacy

Research has shown that this compound exhibits significant biological activity as a kinase inhibitor. It has demonstrated efficacy in preclinical studies against NSCLC and other cancers.

Comparative Efficacy

| Compound Name | Target | Clinical Indication | Key Features |

|---|---|---|---|

| Crizotinib | c-MET | NSCLC | First-in-class kinase inhibitor |

| Alectinib | ALK | ALK-positive NSCLC | Higher potency against ALK mutations |

| Cabozantinib | MET/VEGFR | Multiple cancers | Multi-targeted kinase inhibitor |

Case Studies and Research Findings

In various studies, the compound has been evaluated for its pharmacological properties:

- Preclinical Models : In vitro studies have shown that this compound effectively inhibits cell proliferation in cancer cell lines dependent on c-MET signaling.

- Animal Studies : Animal models have indicated that treatment with this compound leads to significant tumor regression in xenograft models of NSCLC.

- Clinical Trials : While specific clinical trial data for this compound may be limited, its structural similarity to established drugs like crizotinib suggests potential for therapeutic application.

Future Directions

Ongoing research aims to further elucidate the biological interactions and pathways influenced by this compound. Potential modifications to enhance efficacy and reduce side effects are also being explored.

Scientific Research Applications

Antitumor Activity

This compound has been investigated primarily for its antitumor properties. It is related to crizotinib, a well-known anaplastic lymphoma kinase (ALK) inhibitor used in treating non-small cell lung cancer (NSCLC). Studies indicate that derivatives of this compound can be synthesized to enhance potency against ALK-positive tumors and other malignancies resistant to conventional therapies. The structural modifications aim to optimize the pharmacokinetic and pharmacodynamic profiles of these compounds .

Case Study: Crizotinib Derivatives

Research has shown that modifications to the crizotinib structure can yield compounds with improved selectivity and efficacy against various cancer cell lines. For example, the addition of a boronic acid moiety has been proposed as a prodrug strategy to reduce adverse effects while maintaining therapeutic efficacy .

Synthesis and Optimization

The synthesis of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves multiple steps that include the formation of key intermediates and the use of various reagents to achieve desired structural features. The optimization process focuses on enhancing solubility and bioavailability while minimizing toxicity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that modifications to the compound can significantly affect its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting clinical outcomes and potential side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2-amine derivatives with boronic esters or halogenated aryl groups are widely explored in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

Challenges and Limitations

- Solubility : The main compound’s high halogen content (Cl, F) and boronic ester may reduce aqueous solubility, requiring formulation optimization.

- Synthetic Complexity : Introducing the 2,6-dichloro-3-fluorophenyl ethoxy group requires multi-step synthesis compared to simpler analogs like , which lacks boronic esters and complex aryl groups.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Due to the presence of halogen substituents (Cl, F) and boronate esters, strict safety protocols are required. Use fume hoods for synthesis steps involving volatile reagents, and wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid contact with oxidizers (e.g., peroxides) and acidic conditions, which may degrade the boronate ester or release toxic gases. Immediate medical attention is required for accidental ingestion/inhalation .

Q. How can the purity of this compound be verified after synthesis?

Employ a combination of analytical techniques:

- HPLC with UV detection (λ = 254–280 nm) to assess purity.

- 1H/13C NMR to confirm structural integrity (e.g., peaks for the dioxaborolan group at ~1.3 ppm for methyl groups and pyridine protons at 6.5–8.5 ppm).

- Mass spectrometry (HRMS) to validate the molecular ion ([M+H]+ expected at m/z ≈ 439.1 for C19H20BCl2FNO3) .

Q. What solvents and reaction conditions optimize its stability during storage?

Store the compound in anhydrous, oxygen-free environments (e.g., under argon) at –20°C. Use aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for dissolution. Avoid aqueous or acidic media to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does the electronic nature of the 2,6-dichloro-3-fluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F substituents enhance the electrophilicity of the adjacent ethoxy group, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. Computational studies (DFT) can model the electron density distribution to predict regioselectivity in bond-forming reactions .

Q. What experimental strategies mitigate competing side reactions during functionalization of the pyridin-2-amine group?

Protect the amine with a tert-butoxycarbonyl (Boc) group before performing boronate ester-mediated couplings. Use Pd(OAc)2/XPhos catalytic systems to minimize dehalogenation side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can environmental stability and degradation pathways be systematically evaluated?

Design accelerated degradation studies under varied pH (2–10), UV light, and temperature (25–60°C). Analyze degradation products via LC-MS and quantify hydrolytic cleavage of the boronate ester using 11B NMR. Environmental fate modeling (e.g., EPI Suite) predicts persistence in soil/water compartments .

Q. What computational methods validate the compound’s potential as a kinase inhibitor in drug discovery?

Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or BRAF). Assess binding affinity and pose stability via molecular dynamics (MD) simulations (AMBER/CHARMM). Compare with known inhibitors (e.g., imatinib) for scaffold optimization .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOEs in NMR) be resolved?

Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For example, cross-peaks between the ethoxy methyl group and pyridine protons confirm spatial proximity. Compare experimental data with simulated spectra (ACD/Labs or MestReNova) .

Methodological Guidance

- Synthesis Optimization : Prioritize palladium-catalyzed cross-coupling for boronate ester activation. Use anhydrous Na2CO3 as a base in THF/H2O (3:1) at 80°C for Suzuki reactions .

- Data Interpretation : Apply multivariate analysis (PCA) to reconcile discrepancies in reaction yields or spectroscopic results.

- Safety Protocols : Conduct a hazard operability (HAZOP) study before scaling up synthesis, focusing on exothermic risks and byproduct toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.